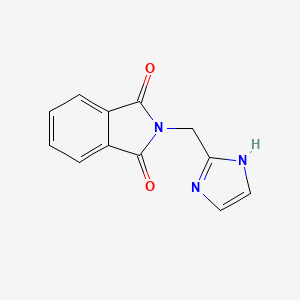

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

Description

Chemical Identity and Classification

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is definitively characterized by its Chemical Abstracts Service registry number 760130-59-4 and possesses the molecular formula C₁₂H₉N₃O₂. The compound exhibits a molecular weight of 227.22 grams per mole, positioning it within the optimal range for drug-like molecules according to established pharmaceutical guidelines. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione, reflecting its systematic structural organization.

The molecular architecture comprises two distinct heterocyclic components connected through a methylene bridge. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is linked via a single methylene group to the isoindole-1,3-dione system, which represents a bicyclic structure derived from phthalic anhydride. This structural arrangement creates a compound that combines the basic properties of imidazole with the electron-withdrawing characteristics of the dione functionality.

Chemical classification places this compound within multiple overlapping categories. Primarily, it belongs to the isoindole derivatives class, which encompasses compounds containing the isoindole-1,3-dione core structure. Simultaneously, it represents a member of the imidazole-containing compounds family, a group known for extensive biological activities. The compound also falls under the broader category of heterocyclic organic compounds, specifically those containing nitrogen-bearing ring systems.

The canonical Simplified Molecular Input Line Entry System representation for this compound is C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3, which provides a standardized method for electronic database storage and retrieval. The International Chemical Identifier key RRAMJPGYKFBBSF-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure.

Historical Development and Scientific Context

The historical foundation for 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione traces back to the independent development of its constituent heterocyclic systems during the nineteenth century. Imidazole, one of the fundamental building blocks of this compound, was first synthesized by Heinrich Debus in 1858, although various imidazole derivatives had been discovered as early as the 1840s. Debus employed a synthetic approach using glyoxal and formaldehyde in ammonia to form imidazole, establishing the foundational chemistry that would eventually contribute to more complex imidazole-containing molecules.

The development of phthalimide chemistry followed a parallel but distinct trajectory. Phthalimide, the precursor to isoindole-1,3-dione derivatives, emerged as an important synthetic intermediate in organic chemistry. The compound gained particular significance following the discovery of its utility as a masked source of ammonia and its role in the synthesis of primary amines through established chemical transformations. This synthetic utility positioned phthalimide derivatives as valuable building blocks in pharmaceutical chemistry.

The convergence of imidazole and phthalimide chemistry gained momentum during the twentieth century as researchers recognized the potential for combining these heterocyclic systems. The concept of molecular hybridization in drug design provided the theoretical framework for creating compounds like 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione. This approach recognizes that combining pharmacologically active fragments can lead to compounds with enhanced biological properties or novel mechanisms of action.

The scientific context for this compound also includes the broader understanding of heterocyclic chemistry's role in biological systems. Imidazole rings are constituent components of several important natural products, including purine, histamine, histidine, and nucleic acids. This biological prevalence established imidazole as a privileged structure in medicinal chemistry, meaning that molecules containing this ring system often exhibit biological activity. Similarly, phthalimide derivatives gained recognition for their diverse biological activities, including anti-inflammatory and enzyme inhibitory effects.

Contemporary research on 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione reflects the modern emphasis on rational drug design and structure-activity relationship studies. The compound represents an example of how historical synthetic methods can be combined with contemporary understanding of molecular pharmacology to create potentially valuable therapeutic agents. Current synthetic approaches to this compound typically involve the reaction of N-(bromomethyl)phthalimide with imidazole under basic conditions, demonstrating the evolution of synthetic methodology since the original discoveries of Debus and others.

Importance in Heterocyclic Chemistry Research

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its embodiment of several key principles that drive modern pharmaceutical and materials science investigations. The compound exemplifies the strategic application of molecular hybridization, a fundamental approach in drug discovery where multiple pharmacophoric elements are combined to create molecules with enhanced or novel biological properties. This principle has become increasingly important as researchers seek to develop compounds that can address complex diseases requiring multi-target therapeutic approaches.

The imidazole component of this compound contributes significantly to its research value. Imidazole rings possess unique electronic properties that facilitate interactions with biological macromolecules through various mechanisms, including hydrogen bonding, π-π stacking, and coordination with metal centers. These interactions are crucial in enzyme inhibition and receptor binding, making imidazole-containing compounds valuable tools for studying biological processes and developing therapeutic agents. The presence of imidazole in this compound provides researchers with opportunities to investigate how this pharmacophore behaves when integrated into more complex molecular architectures.

The isoindole-1,3-dione moiety adds another dimension to the compound's research significance. Phthalimide derivatives have demonstrated versatile biological properties, including antitumor, immunomodulatory, antiangiogenic, antimicrobial, and anti-inflammatory activities. The structural framework of isoindole-1,3-dione has been identified as an essential pharmacophoric fragment in structure-activity relationship studies of thalidomide and related compounds. This established biological relevance makes the isoindole-1,3-dione component a valuable platform for investigating how structural modifications can modulate biological activity.

Current research applications of this compound extend across multiple domains of heterocyclic chemistry. In medicinal chemistry, the compound serves as a lead structure for the development of new therapeutic agents targeting various diseases. The ability to modify both the imidazole and isoindole-1,3-dione components provides researchers with numerous opportunities for structural optimization. These modifications can potentially enhance selectivity, potency, or pharmacokinetic properties while maintaining or improving biological activity.

The compound also contributes to fundamental research in synthetic methodology. The synthesis of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves coupling reactions between two distinct heterocyclic systems, providing opportunities to develop and refine synthetic strategies for creating similar hybrid molecules. Recent advances in synthetic chemistry have demonstrated novel approaches to constructing isoindole-containing scaffolds, including rhodium-catalyzed cascade reactions and hexadehydro-Diels-Alder domino reactions.

In materials science applications, heterocyclic compounds like this one contribute to the development of functional materials with specific electronic or optical properties. The conjugated nature of both ring systems in the compound provides a foundation for investigating how molecular structure influences material properties. This research direction is particularly relevant for developing organic semiconductors, conducting polymers, and other advanced materials.

The compound's role in biochemical research centers on its potential to serve as a molecular probe for studying biological processes. The dual heterocyclic nature allows researchers to investigate how different structural motifs contribute to biological recognition and binding events. This capability is particularly valuable for understanding enzyme mechanisms, receptor-ligand interactions, and other fundamental biological processes that involve heterocyclic compounds.

Properties

IUPAC Name |

2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMJPGYKFBBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a phthalic anhydride derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to the formation of imidazole derivatives with reduced functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by the presence of an imidazole ring and an isoindole structure. This unique combination contributes to its biological activity, particularly in modulating various receptor systems.

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of isoindole-1,3-dione, including 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, exhibit anticonvulsant properties. A study highlighted that structural modifications of isoindole derivatives can lead to compounds with enhanced efficacy against seizures. For instance, certain analogs demonstrated significant protective effects in animal models of epilepsy, suggesting potential for development as anticonvulsant medications .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. A study reported that isoindole derivatives could inhibit the growth of bacterial strains, including Staphylococcus epidermidis. This activity is attributed to the presence of the imidazole moiety, which enhances interaction with microbial targets .

3. Neuropharmacological Effects

The influence of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione on serotonin receptors has been investigated, revealing its potential as a modulator for mood disorders. Compounds with similar structures have been noted for their affinity towards 5-HT receptors, which are critical in the treatment of depression and anxiety .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isoindole moiety can interact with DNA, leading to potential anticancer effects. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can be compared with related compounds to highlight differences in synthesis, physicochemical properties, and biological activity.

Structural Analogues with Varying Substituents

Physicochemical Properties

- Solubility and Stability: Hydroxy- or amino-substituted derivatives (e.g., 2-(3-hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione) show improved aqueous solubility due to polar functional groups but may exhibit lower thermal stability (m.p. ~265°C for 17c vs. 215°C for Compound 16) .

- Spectroscopic Signatures: Imidazole-linked compounds display distinct NMR shifts (e.g., δ 7.49–7.54 ppm for aromatic protons in Compound 16) compared to benzimidazole analogs (δ 7.93–8.11 ppm in 17a) .

Key Findings and Implications

- Structure-Activity Relationship (SAR): The imidazole-methyl group in the target compound balances hydrogen bonding and steric effects, optimizing interactions with biological targets. Ethyl-linked analogs (e.g., 2-(2-(1H-Imidazol-2-yl)ethyl)isoindoline-1,3-dione) improve lipophilicity but may reduce target specificity .

- Synthetic Advancements: Microwave-assisted methods (e.g., Leuckart reactions) offer scalable routes for derivatives with complex substituents .

- Biological Limitations: Larger heterocycles (e.g., imidazo[1,2-a]pyridine) or bulky substituents (e.g., diphenylimidazole) often reduce bioavailability despite enhanced in vitro activity .

Biological Activity

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole and imidazole, has garnered attention for its diverse biological activities. This compound's structure suggests potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is C₁₂H₉N₃O₂. It has a molecular weight of 225.21 g/mol and is classified as an irritant. Its structure includes an isoindole core linked to an imidazole moiety, which is significant for its biological interactions .

Antimicrobial Activity

Research indicates that compounds containing imidazole and isoindole structures exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Jain et al. |

| Escherichia coli | 12 | Sharma et al. |

| Bacillus subtilis | 14 | Jain et al. |

The compound's effectiveness was comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. A review highlighted that compounds with similar structures to 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione exhibited cytotoxic effects on various cancer cell lines. For instance, in vitro studies showed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | MDPI Study |

| MCF-7 (Breast Cancer) | 15 | MDPI Study |

| A549 (Lung Cancer) | 12 | MDPI Study |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the anti-inflammatory effects of imidazole-containing compounds. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

- Case Study on Antimicrobial Effects : A study involving a series of imidazole derivatives showed that modifications to the imidazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of imidazole derivatives in treating various cancers, with preliminary results indicating favorable outcomes in terms of tumor reduction and patient survival rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, and how are yields optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromoethyl precursors (e.g., 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione) react with imidazole derivatives under anhydrous conditions (e.g., acetonitrile or ethanol) at room temperature or reflux. Yields (~80–83%) are optimized by controlling stoichiometry (e.g., 3 equivalents of reactants) and purification via silica gel chromatography or recrystallization from ethyl acetate .

- Key Data : Reaction time (48–72 hours), solvent selection (dry CH₃CN for moisture-sensitive steps), and recrystallization solvents (ethyl acetate, ethanol) are critical for purity .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol) and analyzed using SHELX programs (SHELXL for refinement). H-atoms are placed in calculated positions (riding model), and dihedral angles between aromatic rings are measured to confirm stereochemistry .

- Key Data : Bond lengths (C–H = 0.93–0.99 Å) and thermal displacement parameters (Uiso) are refined with SHELXL. Asymmetric unit analysis reveals intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, disorder) be resolved during refinement?

- Methodology : Use iterative refinement in SHELXL with restraints for disordered regions. Validate models using R-factor convergence (<5%), Fo-Fc difference maps, and the IUCr CheckCIF tool. For example, H-atoms in hydroxyl groups (O–H = 0.82 Å) may require manual adjustment based on electron density .

- Data Contradiction : Discrepancies in dihedral angles (e.g., 54.95° vs. 61.36° between aromatic rings) arise from packing effects. Robust refinement protocols and cross-validation with spectroscopic data (NMR, IR) are essential .

Q. What strategies improve the compound’s bioactivity in antimicrobial assays?

- Methodology : Derivatize the imidazole or isoindole moieties to enhance lipophilicity or hydrogen-bonding capacity. For example, introducing electron-withdrawing groups (e.g., CF₃) or extending alkyl chains improves membrane penetration. Bioactivity is tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria or fungi .

- Key Data : Analogues with 4,5-diphenylimidazole substituents show enhanced antifungal activity (MIC ≤25 µg/mL). Structure-activity relationships (SAR) are mapped using Hammett constants or molecular docking .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of imidazole coupling?

- Methodology : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the imidazole N-atom, while non-polar solvents (toluene) may promote side reactions. Kinetic studies at varying temperatures (0–80°C) monitor reaction progress via TLC or HPLC .

- Data Contradiction : Elevated temperatures (>60°C) can degrade sensitive intermediates, reducing yields. Optimized protocols use room-temperature reactions with catalytic bases (e.g., K₂CO₃) .

Methodological Resources

- Crystallography : SHELX suite (SHELXL, SHELXS) for structure solution/refinement ; WinGX/ORTEP-3 for graphical representation .

- Synthesis : Standardized procedures for phthalimide derivatives (e.g., CDI-mediated couplings) .

- Bioactivity Testing : Broth microdilution (CLSI guidelines) for MIC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.